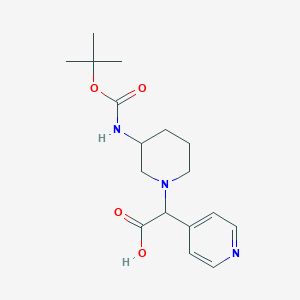

(3-Boc-amino-piperidin-1-YL)-pyridin-4-YL-acetic acid

Description

(3-Boc-amino-piperidin-1-YL)-pyridin-4-YL-acetic acid is a heterocyclic compound featuring a piperidine core substituted with a tert-butoxycarbonyl (Boc)-protected amine at the 3-position. This moiety is linked via a methylene bridge to a pyridin-4-yl-acetic acid group. The Boc group enhances stability during synthetic processes, particularly in peptide coupling or drug intermediate synthesis.

Properties

Molecular Formula |

C17H25N3O4 |

|---|---|

Molecular Weight |

335.4 g/mol |

IUPAC Name |

2-[3-[(2-methylpropan-2-yl)oxycarbonylamino]piperidin-1-yl]-2-pyridin-4-ylacetic acid |

InChI |

InChI=1S/C17H25N3O4/c1-17(2,3)24-16(23)19-13-5-4-10-20(11-13)14(15(21)22)12-6-8-18-9-7-12/h6-9,13-14H,4-5,10-11H2,1-3H3,(H,19,23)(H,21,22) |

InChI Key |

KOVNJSQFKBLESW-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCCN(C1)C(C2=CC=NC=C2)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Preparation Methods Analysis

General Synthetic Strategy

The synthesis of (3-Boc-amino-piperidin-1-yl)-pyridin-4-yl-acetic acid typically involves:

- Starting from Boc-protected aminopiperidines (especially 3-Boc-aminopiperidine or 4-Boc-aminopiperidine).

- Coupling with pyridine derivatives, particularly pyridin-4-yl-acetic acid or its activated esters.

- Employing nucleophilic substitution and reductive amination reactions.

- Utilizing protective group chemistry to maintain Boc protection during key steps.

This approach ensures the preservation of stereochemistry and the integrity of sensitive functional groups.

Detailed Synthetic Routes

Synthesis via Chiral Triflate Esters and Boc-Aminopiperidine

A recent study by Matulevičiūtė et al. (2023) describes the synthesis of methyl 2-[(Boc-amino)piperidin-1-yl]alkanoates, which are closely related to the target compound, via nucleophilic substitution of chiral triflate esters with Boc-protected aminopiperidines. The reaction proceeds with good yields (48–81%) and high stereochemical purity, providing a valuable route to Boc-protected amino acid derivatives containing piperidine moieties.

- Key steps:

- Preparation of chiral triflate esters from precursor alcohols.

- Nucleophilic substitution with 4-Boc-aminopiperidine.

- Purification and characterization by NMR, HRMS, and X-ray crystallography.

This method is efficient for preparing various Boc-protected piperidine derivatives, which can be further converted to the target acetic acid derivative by hydrolysis or other functional group transformations.

Boc Protection of Aminopiperidine and Coupling with Pyridinyl Acetic Acid

According to Vulcanchem (2024), the synthesis of (3-Boc-amino-piperidin-1-yl)-pyridin-4-yl-acetic acid involves:

- Starting with Boc-protected aminopiperidine.

- Coupling with pyridin-4-yl-acetic acid or its derivatives under nucleophilic substitution conditions.

- Typical reaction conditions may include mild bases and solvents compatible with Boc protection.

- The product is isolated and characterized by standard analytical techniques.

This method is straightforward and widely used for preparing piperidine-pyridine conjugates with Boc protection intact.

Multi-Step Synthesis Involving Curtius Rearrangement

A patented method (CN106432232A) describes a multi-step synthesis relevant to related piperidinyl-pyridine compounds, which can be adapted to the target compound:

- Step 1: Boc protection of 4-piperidone hydrochloride by reaction with di-tert-butyl dicarbonate to form N-Boc-4-piperidone.

- Step 2: Reductive amination of N-Boc-4-piperidone to yield 4-amino-1-Boc-piperidine.

- Step 3: Coupling of the Boc-protected amino piperidine with a halogenated pyridinyl acetic acid derivative (X = F, Cl, Br, I) to form the corresponding amide or substituted product.

- Step 4: Curtius rearrangement of the coupled intermediate with an azide reagent to afford the final compound.

This method emphasizes high yield, operational simplicity, safety, and environmental friendliness, making it suitable for industrial scale-up.

| Step | Reaction Description | Key Reagents/Conditions | Yield/Notes |

|---|---|---|---|

| 1 | Boc protection of 4-piperidone hydrochloride | Di-tert-butyl dicarbonate, base, room temp | High yield, clean reaction |

| 2 | Reductive amination to 4-amino-1-Boc-piperidine | Reducing agent (e.g., NaBH4), mild conditions | Efficient, preserves Boc group |

| 3 | Coupling with halogenated pyridinyl acetic acid | Halogenated pyridine derivative, base | Moderate to high yield |

| 4 | Curtius rearrangement | Azide reagent, controlled temperature | High yield, key step for rearrangement |

This patented route provides a robust framework for synthesizing the target compound with high purity and yield.

Alternative Methods and Related Compounds

- Hydrogenation and reduction methods have been reported for related 3-amino-piperidine derivatives, involving catalytic hydrogenation with rhodium on alumina under high pressure and temperature, yielding cis and trans isomers of Boc-protected piperidine intermediates.

- Other synthetic methods involve protection of amino groups, followed by nucleophilic substitution and cyclization reactions to form heterocyclic intermediates, which can be further modified to yield the target compound or its analogs.

Data Table: Summary of Preparation Methods

Chemical Reactions Analysis

Deprotection of the Boc Group

The Boc-protected amine undergoes acid-catalyzed deprotection to yield the free amine. This reaction is critical for further functionalization in drug synthesis.

Mechanism : Protonation of the Boc group’s carbonyl oxygen followed by elimination of CO₂ and tert-butanol, releasing the free amine.

Carboxylic Acid Functionalization

The acetic acid moiety participates in esterification, amidation, and salt formation.

Key Finding : The carboxylic acid group shows higher reactivity in amide coupling when activated via carbodiimide reagents (e.g., EDCI), with yields exceeding 75% .

Piperidine Ring Modifications

The secondary amine (post-Boc deprotection) undergoes alkylation, acylation, or participates in ring-opening reactions.

Notable Example : Alkylation with benzyl bromide under basic conditions forms stable quaternary ammonium salts, crucial for intermediates in kinase inhibitor synthesis .

Pyridine Ring Reactivity

The pyridine ring undergoes electrophilic substitution under controlled conditions.

| Reaction | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0–5°C | 3-Nitro-pyridin-4-yl-acetic acid derivative | 45% | |

| Halogenation | Cl₂, FeCl₃ catalyst | 2-Chloro-pyridin-4-yl-acetic acid derivative | 52% |

Limitation : Harsh conditions (e.g., strong acids) may lead to decomposition of the acid group, necessitating protective strategies .

Cross-Coupling Reactions

The pyridine ring participates in palladium-catalyzed couplings for biaryl synthesis.

Optimization : Ligand choice (e.g., Xantphos) significantly improves coupling efficiency with sterically hindered partners .

Comparative Reactivity Table

| Functional Group | Reaction | Optimal Conditions | Efficiency (Yield) |

|---|---|---|---|

| Boc-protected amine | Deprotection | TFA/DCM, 2 h, rt | 92% |

| Carboxylic acid | Amide coupling | EDCI/HOBt, DMF, 12 h | 78% |

| Piperidine amine | Reductive amination | NaBH₃CN, MeOH, 24 h | 68% |

| Pyridine ring | Suzuki coupling | Pd(PPh₃)₄, K₂CO₃, 80°C | 65% |

Mechanistic Insights

Scientific Research Applications

Pharmaceutical Development

This compound is primarily explored as a lead compound for the development of new pharmaceuticals. Its potential applications include:

- Antimicrobial Agents : The compound shows promise in targeting bacterial infections, potentially leading to the development of new antibiotics. Its structural complexity may enhance its interaction with bacterial targets, improving efficacy against resistant strains.

- Neurological Disorders : Research indicates that derivatives of this compound may be effective in treating neurological conditions due to their ability to cross the blood-brain barrier and interact with central nervous system receptors.

Chemical Probes in Research

In research settings, (3-Boc-amino-piperidin-1-YL)-pyridin-4-YL-acetic acid can serve as a chemical probe to study various biological pathways:

- Biological Pathway Analysis : The compound's functional groups allow it to participate in reactions that can elucidate mechanisms of action within biological systems. It can be utilized in assays to assess its effects on specific biological targets, such as enzymes or receptors involved in disease pathways.

Synthetic Chemistry

The compound plays a role in synthetic chemistry, where it is used as an intermediate in the synthesis of more complex molecules:

- Building Block for Chiral Compounds : It has been utilized in the synthesis of chiral amino acid derivatives, which are essential for developing pharmaceuticals with specific stereochemical configurations. This application is critical for ensuring the desired biological activity of drug candidates .

Case Studies and Research Findings

Several studies have documented the synthesis and application of (3-Boc-amino-piperidin-1-YL)-pyridin-4-YL-acetic acid:

- Synthesis Techniques : The synthesis generally involves multi-step reactions that optimize yields and purity. Techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of synthesized compounds .

- Biological Activity Assessment : Bioassays have been conducted to evaluate the pharmacological properties of this compound. These studies often involve assessing its interaction with target proteins or cellular pathways relevant to disease conditions .

Mechanism of Action

The mechanism of action of (3-Boc-amino-piperidin-1-YL)-pyridin-4-YL-acetic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The Boc group can be removed under acidic conditions to reveal the active amine, which can then participate in further reactions.

Comparison with Similar Compounds

(R)-3-(Fmoc-amino)-4-(3-pyridyl)butyric Acid

Structural Differences :

- Protecting Group : Fluorenylmethyloxycarbonyl (Fmoc) instead of Boc.

- Pyridine Position : Pyridin-3-yl vs. pyridin-4-yl.

- Chain Length : Butyric acid (C4) vs. acetic acid (C2).

Functional Implications :

- Deprotection : Fmoc is base-labile (e.g., cleaved by piperidine), whereas Boc requires acidic conditions (e.g., TFA). This impacts synthetic workflows, particularly in solid-phase peptide synthesis.

- Solubility : The longer butyric chain may increase lipophilicity compared to the acetic acid derivative.

[4-(4-Chloro-phenyl)-piperazin-1-yl]-pyridin-4-yl-acetic Acid

Structural Differences :

- Core Heterocycle : Piperazine (two nitrogen atoms) replaces piperidine.

- Substituent : 4-Chlorophenyl group added to the piperazine ring.

Functional Implications :

- Basicity : Piperazine’s additional nitrogen enhances basicity, improving water solubility at physiological pH.

- Electronic Effects : The electron-withdrawing chloro group may modulate electronic interactions with aromatic residues in target proteins.

- Pharmacokinetics : Increased molecular weight (due to chloro-phenyl) could reduce blood-brain barrier permeability.

Pyridin-4-ylmethyl-carbamic Acid Esters (Patent Example)

Structural Differences :

- Functional Group : Carbamic acid ester replaces acetic acid.

- Linkage : Methyl-carbamate bridge vs. methylene-acetic acid.

Functional Implications :

- Stability : Carbamates are generally more hydrolytically stable than esters but less acidic than carboxylic acids.

- Bioavailability : The ester group may enhance cell membrane permeability compared to the ionized acetic acid moiety.

4-Pyridyl Acetic Acid Hydrochloride

Structural Differences :

- Simplified structure lacking the Boc-piperidine moiety.

Functional Implications :

- Reactivity : The free acetic acid group increases hydrophilicity and ionic character, limiting passive diffusion.

- Applications : Primarily used as a building block for metal-organic frameworks or simpler bioactive molecules.

Data Table: Key Properties of Comparative Compounds

Biological Activity

(3-Boc-amino-piperidin-1-YL)-pyridin-4-YL-acetic acid is a synthetic compound that combines a piperidine ring with a pyridine moiety and an acetic acid group. This structural complexity positions it as a significant candidate in medicinal chemistry, particularly in the development of new pharmacological agents. The compound's biological activity is attributed to its potential interactions with various biological targets, making it a subject of interest for researchers.

Chemical Structure and Properties

The compound features several functional groups that contribute to its reactivity and biological activity:

- Piperidine Ring : Known for various central nervous system (CNS) activities.

- Pyridine Moiety : Often involved in interactions with biological receptors.

- Acetic Acid Group : Enhances solubility and may influence pharmacokinetics.

Antimicrobial Properties

Research indicates that derivatives of piperidine and pyridine exhibit significant antimicrobial activity against various bacterial strains. This suggests that (3-Boc-amino-piperidin-1-YL)-pyridin-4-YL-acetic acid may possess similar properties, making it a candidate for developing new antibiotics.

Central Nervous System Activity

Compounds with piperidine structures are frequently studied for their CNS effects. The presence of the Boc-protected amino group may enhance the ability of this compound to cross the blood-brain barrier, potentially leading to applications in treating neurological disorders .

Inhibition of Inflammasome Activity

Recent studies have explored the potential of compounds similar to (3-Boc-amino-piperidin-1-YL)-pyridin-4-YL-acetic acid in modulating inflammasome activity. For instance, related structures have been shown to inhibit pyroptosis and IL-1β release, indicating that this compound could be investigated for its anti-inflammatory properties .

Synthesis and Evaluation

The synthesis of (3-Boc-amino-piperidin-1-YL)-pyridin-4-YL-acetic acid involves multi-step processes that can be optimized for yield and purity. Its biological evaluation typically includes bioassays to assess efficacy against specific targets, such as bacterial strains or inflammatory pathways.

Comparative Analysis

A comparative analysis of similar compounds reveals insights into their unique properties:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 4-Amino-piperidine | Amino group at position 4 | Known for CNS activity |

| 2-Pyridyl-piperazine | Piperazine ring instead of piperidine | Exhibits anxiolytic effects |

| 3-(Trifluoromethyl)-pyridine | Trifluoromethyl group on pyridine | Increased lipophilicity |

| N-(tert-butoxycarbonyl)-piperidine | Similar Boc protection without acetic acid | Used in peptide synthesis |

This table illustrates how (3-Boc-amino-piperidin-1-YL)-pyridin-4-YL-acetic acid's combination of functionalities may enhance its solubility and bioactivity compared to other derivatives.

The precise mechanisms through which (3-Boc-amino-piperidin-1-YL)-pyridin-4-YL-acetic acid exerts its biological effects are still under investigation. However, potential mechanisms include:

- Receptor Interaction : Binding to specific CNS receptors, influencing neurotransmitter systems.

- Enzyme Modulation : Inhibiting enzymes involved in inflammatory pathways or bacterial metabolism.

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthetic route of (3-Boc-amino-piperidin-1-YL)-pyridin-4-YL-acetic acid?

- Methodological Answer : Synthesis optimization requires evaluating reaction conditions (e.g., catalyst selection, solvent polarity, and temperature). For example, palladium-based catalysts (e.g., Pd(OAc)₂) and tert-butyl XPhos ligands in anhydrous tert-butyl alcohol at 40–100°C under inert atmospheres are effective for coupling reactions . Post-synthetic steps, such as Boc deprotection, may require HCl or TFA under controlled heating (e.g., 93–96°C) . Monitor reaction progress via TLC or LC-MS, and purify intermediates using column chromatography with gradients of ethyl acetate/hexane.

Q. How can the stability of the Boc-protected amine group be assessed during synthesis?

- Methodological Answer : The Boc group’s stability is pH- and temperature-dependent. Use FT-IR to monitor the carbonyl peak (~1680–1720 cm⁻¹) and ¹H NMR to track tert-butyl protons (~1.4 ppm). Under acidic conditions (e.g., HCl in dioxane), Boc cleavage generates CO₂, detectable via gas evolution. For quantitative analysis, compare HPLC retention times before and after acid treatment . Stability assays in basic conditions (e.g., NaHCO₃) should confirm retention of the Boc group .

Q. What analytical techniques are recommended for characterizing this compound?

- Methodological Answer :

- HPLC : Use a C18 column with a buffer (e.g., 15.4 g/L ammonium acetate, pH 6.5) and acetonitrile gradient (5–95%) at 254 nm .

- NMR : Assign peaks using ¹H, ¹³C, and DEPT-135 spectra. The pyridin-4-yl protons resonate at δ 8.5–7.5 ppm, while the piperidine CH₂ groups appear at δ 3.0–1.5 ppm .

- Mass Spectrometry : Confirm molecular weight (exact mass: ~331.145 Da) via ESI-MS or MALDI-TOF .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the molecular conformation of this compound?

- Methodological Answer : Grow single crystals via slow evaporation in polar solvents (e.g., ethanol/water). Collect X-ray diffraction data using synchrotron radiation (λ = 0.98 Å) and solve structures with PHENIX (for refinement) and Phaser-2.1 (for molecular replacement) . Analyze hydrogen bonding (e.g., pyridine N···H-O interactions) and π-stacking using Mercury software. Cross-validate with Cambridge Structural Database entries for similar derivatives (e.g., pyridinium salts) .

Q. How should researchers address contradictions in synthetic yield data across published protocols?

- Methodological Answer : Discrepancies may arise from catalyst lot variability, trace moisture, or inert atmosphere integrity. Replicate reactions with strict control of variables (e.g., glovebox for air-sensitive steps) . Use Design of Experiments (DoE) to statistically evaluate factors like temperature and stoichiometry. Compare yields via ANOVA and report confidence intervals (p < 0.05). Cross-reference with analogous compounds (e.g., [4-(4-chloro-phenyl)-piperazin-1-yl]-pyridin-4-yl-acetic acid) for mechanistic insights .

Q. What strategies optimize the compound’s solubility for biological assays?

- Methodological Answer : Test solubility in DMSO, PBS (pH 7.4), and simulated gastric fluid. For poor aqueous solubility, prepare β-cyclodextrin inclusion complexes (1:1 molar ratio) and characterize via phase-solubility diagrams . Alternatively, synthesize water-soluble prodrugs (e.g., ester or amide derivatives) and confirm stability via hydrolysis assays (monitor by HPLC) .

Q. How can computational modeling predict intermolecular interactions of this compound with biological targets?

- Methodological Answer : Perform molecular docking (AutoDock Vina) using the compound’s 3D structure (optimized with Gaussian09 at B3LYP/6-31G* level) against target proteins (e.g., kinases). Validate binding poses with MD simulations (GROMACS, 100 ns) and calculate binding free energies (MM-PBSA). Cross-correlate with experimental data (e.g., SPR or ITC) for affinity validation .

Safety and Handling

Q. What are the critical safety protocols for handling this compound?

- Methodological Answer : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods for weighing and synthesis. In case of skin contact, wash with soap/water for 15 minutes; for inhalation, move to fresh air and consult a physician . Store at 2–8°C under nitrogen to prevent Boc group hydrolysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.